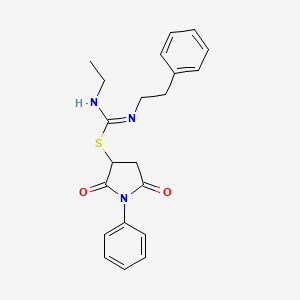
2,5-dioxo-1-phenyl-3-pyrrolidinyl N-ethyl-N'-(2-phenylethyl)imidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of dithiocarbamate complexes often involves the reaction of metal ions with dithiocarbamate ligands. For instance, palladium(II) pyrrolidine dithiocarbamate complexes were prepared and characterized, revealing insights into the synthetic pathways that could be applicable for related compounds (Al-Jibori et al., 2021).
Molecular Structure Analysis
The molecular structure of these complexes is typically elucidated using X-ray crystallography, providing detailed information on the coordination environment and geometry. For example, structural analysis of Zn(II) and Cd(II) dithiocarbamate complexes revealed a distorted square pyramidal geometry (Onwudiwe et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving dithiocarbamate complexes can vary widely depending on the metal center and the dithiocarbamate ligands used. The reactivity often involves transformations relevant to catalysis, as seen in vanadium complexes for ethylene dimerization (Zhang & Nomura, 2010).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and melting points are crucial for understanding the behavior of these compounds under various conditions. Thermal studies on metal dithiocarbamate complexes have highlighted their decomposition pathways and temperature stability (Onwudiwe et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, redox behavior, and catalytic activity, are essential for the application of these compounds in various fields. For example, the catalytic activity of lanthanide(III) pyrrolidine dithiocarbamate complexes in trimethylsilylcyanation reactions was explored, demonstrating their utility in organic synthesis (Pitchaimani et al., 2015).
特性
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N-ethyl-N'-(2-phenylethyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-22-21(23-14-13-16-9-5-3-6-10-16)27-18-15-19(25)24(20(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJXYULYOIJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCC1=CC=CC=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N'-(2-thienylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5016624.png)
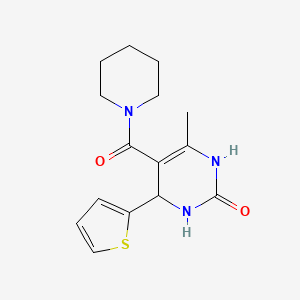
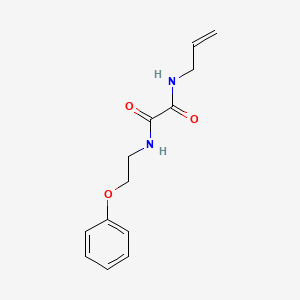
![pentyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5016650.png)
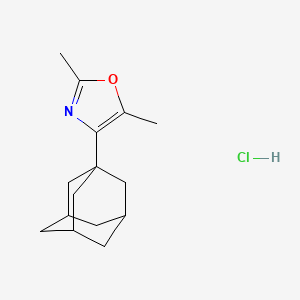


![N,3-dimethyl-N-[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadien-1-yl]cyclohexanamine](/img/structure/B5016673.png)
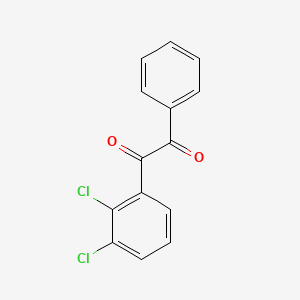
![3-(ethylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5016683.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5016690.png)
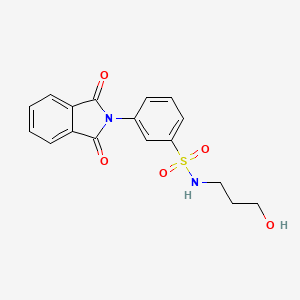
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-phenylbenzamide](/img/structure/B5016707.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016719.png)